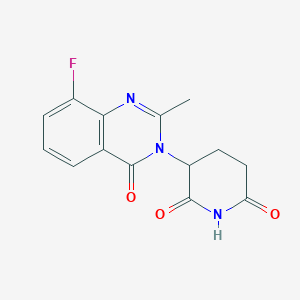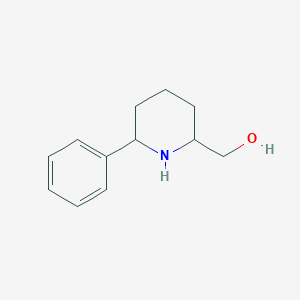
Cyclopentadienylniobium(V) tetrachloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentadienylniobium(V) tetrachloride is an organometallic compound with the chemical formula C₅H₅NbCl₄. It is a member of the metallocene family, which consists of compounds containing a metal sandwiched between two cyclopentadienyl anions. This compound is known for its unique chemical properties and its applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentadienylniobium(V) tetrachloride can be synthesized through the reaction of niobium pentachloride with cyclopentadiene. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis. The process involves the following steps:
- Dissolving niobium pentachloride in a suitable solvent such as tetrahydrofuran (THF).
- Adding cyclopentadiene to the solution.
- Allowing the reaction to proceed at a controlled temperature, usually around room temperature.
- Isolating the product by filtration and recrystallization.
Industrial Production Methods: While the laboratory synthesis of cyclopentadienyl niobium tetrachloride is well-documented, industrial production methods are less common due to the specialized nature of the compound. similar principles apply, with a focus on maintaining an inert atmosphere and controlling reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Cyclopentadienylniobium(V) tetrachloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state niobium compounds.
Reduction: It can be reduced to lower oxidation state niobium compounds.
Substitution: Ligand substitution reactions can occur, where the chloride ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Ligand exchange can be facilitated by using donor solvents like THF or by adding other ligands directly to the reaction mixture.
Major Products Formed:
Oxidation: Niobium pentachloride (NbCl₅) and other higher oxidation state niobium compounds.
Reduction: Niobium trichloride (NbCl₃) and other lower oxidation state niobium compounds.
Substitution: Various cyclopentadienyl niobium complexes with different ligands.
Scientific Research Applications
Cyclopentadienylniobium(V) tetrachloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound’s unique properties make it a valuable tool in studying biological systems, particularly in the context of metalloproteins and enzyme mimetics.
Medicine: Research is ongoing into the potential use of cyclopentadienyl niobium tetrachloride in developing new pharmaceuticals, particularly in the field of cancer treatment.
Industry: The compound is used in the production of advanced materials, including high-performance polymers and coatings.
Mechanism of Action
Cyclopentadienylniobium(V) tetrachloride can be compared with other metallocenes, such as:
- Cyclopentadienyl titanium trichloride (CpTiCl₃)
- Cyclopentadienyl zirconium tetrachloride (CpZrCl₄)
- Cyclopentadienyl tantalum tetrachloride (CpTaCl₄)
Uniqueness: this compound is unique due to its specific electronic configuration and the stability provided by the cyclopentadienyl ligand. This stability allows it to participate in a wide range of reactions and makes it a valuable compound in both research and industrial applications.
Comparison with Similar Compounds
- Cyclopentadienyl titanium trichloride (CpTiCl₃): Used in similar catalytic applications but with different reactivity due to the titanium center.
- Cyclopentadienyl zirconium tetrachloride (CpZrCl₄): Known for its use in polymerization reactions.
- Cyclopentadienyl tantalum tetrachloride (CpTaCl₄): Exhibits unique reactivity due to the larger atomic size of tantalum.
Properties
Molecular Formula |
C5H5Cl4Nb |
|---|---|
Molecular Weight |
299.8 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;niobium(5+);tetrachloride |
InChI |
InChI=1S/C5H5.4ClH.Nb/c1-2-4-5-3-1;;;;;/h1-5H;4*1H;/q-1;;;;;+5/p-4 |
InChI Key |
SWDAPTYDZYVMGV-UHFFFAOYSA-J |
Canonical SMILES |
[CH-]1C=CC=C1.[Cl-].[Cl-].[Cl-].[Cl-].[Nb+5] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[p-(2-Thenoyl)phenyl]acetic acid](/img/structure/B8324020.png)



![(3S)-1-[(2-Hydroxyphenyl)acetyl]pyrrolidin-3-ol](/img/structure/B8324056.png)






